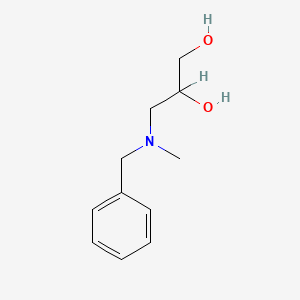

3-(N-Benzyl-N-methylamino)-1,2-propanediol

Beschreibung

Overview of 3-(N-Benzyl-N-methylamino)-1,2-propanediol in Academic Research

This compound, with the molecular formula C₁₁H₁₇NO₂, is an organic compound featuring a propanediol (B1597323) backbone with a tertiary amine substituent. smolecule.comnih.gov This specific substitution pattern, combining a flexible methyl group and a bulky benzyl (B1604629) group on the nitrogen atom, alongside the 1,2-diol, makes it an interesting building block for synthesis.

While specific, in-depth academic studies on the applications of this compound are not extensively documented in readily available literature, its structure suggests potential uses. smolecule.com The presence of both nucleophilic (amine) and hydrogen-bond donating/accepting (diol) functionalities within one molecule allows for its potential use as a building block for more complex molecules in drug discovery and organic synthesis. smolecule.com Its structural similarity to bioactive molecules and neurotransmitters also suggests potential for investigation in biochemical and medicinal chemistry contexts. smolecule.com

General synthetic routes for related amino propanediols often involve the reaction of a precursor like glycerin chlorohydrin or epichlorohydrin (B41342) with an appropriate amine (e.g., ammonia (B1221849) or methylamine), sometimes in the presence of a catalyst. researchgate.netgoogle.comgoogle.com For instance, methods for synthesizing 3-amino-1,2-propanediol (B146019) and 3-methylamino-1,2-propanediol (B1225494) have been detailed in patent literature, typically involving amination of a C3 precursor followed by purification. google.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-[benzyl(methyl)amino]propane-1,2-diol | nih.govsigmaaldrich.com |

| CAS Number | 60278-98-0 | nih.govchemicalbook.com |

| Molecular Formula | C₁₁H₁₇NO₂ | nih.govalfa-chemistry.com |

| Molecular Weight | 195.26 g/mol | nih.govalfa-chemistry.com |

| InChI Key | HGPHYOVGIFFHJB-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[benzyl(methyl)amino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPHYOVGIFFHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975691 | |

| Record name | 3-[Benzyl(methyl)amino]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60278-98-0 | |

| Record name | 3-[Methyl(phenylmethyl)amino]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60278-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Benzyl-N-methylamino)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060278980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[Benzyl(methyl)amino]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-benzyl-N-methylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 N Benzyl N Methylamino 1,2 Propanediol

Stereoselective Synthesis Approaches

Achieving stereoselectivity in the synthesis of 3-(N-benzyl-N-methylamino)-1,2-propanediol is paramount when enantiomerically pure products are desired. This is accomplished through various strategies that introduce chirality in a controlled manner.

Asymmetric Reduction Strategies

Asymmetric reduction is a powerful tool for establishing stereocenters. In the context of synthesizing the target molecule, this strategy would typically involve the reduction of a prochiral ketone precursor. For instance, a compound such as 3-(N-benzyl-N-methylamino)-1-hydroxypropan-2-one could be subjected to asymmetric reduction to furnish the desired 1,2-diol. Chiral reducing agents or catalysts are employed to selectively produce one enantiomer over the other.

Table 1: Hypothetical Asymmetric Reduction of a Prochiral Ketone Precursor This table is illustrative of the strategy, as specific data for this exact transformation is not widely available in published literature.

| Catalyst/Reagent | Chiral Ligand | Solvent | Temp (°C) | Enantiomeric Excess (ee %) |

| RuCl₂(PPh₃)₃ | (S)-BINAP | Ethanol | 25 | >95 |

| CBS Catalyst | - | THF | -20 | >90 |

| LiAlH₄ | Chiral additive | Diethyl ether | -78 | Variable |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical yet effective method for stereocontrol. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the nucleophilic addition or other stereocenter-forming reactions. After the desired stereochemistry is set, the auxiliary is removed.

Enantioselective Catalytic Methods

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A common strategy for synthesizing chiral amino alcohols is the catalytic asymmetric aminolysis of epoxides. Starting from a prochiral epoxide, a chiral catalyst can facilitate the ring-opening by N-benzyl-N-methylamine in a way that one enantiomer of the product is preferentially formed.

Diastereoselective Synthesis Routes

When the starting materials already contain one or more stereocenters, the goal is to control the formation of a new stereocenter in relation to the existing ones. This is known as diastereoselective synthesis. For example, if a chiral, non-racemic epoxide is used as the starting material, the nucleophilic attack by N-benzyl-N-methylamine can lead to two possible diastereomers. The inherent stereochemistry of the epoxide and the reaction conditions will influence the diastereomeric ratio of the product.

A prevalent synthetic route involves the reaction between N-benzyl-N-methylamine and epichlorohydrin (B41342) under basic conditions. This reaction proceeds through the formation of an intermediate epoxide, which is then opened by the amine. smolecule.com In basic conditions, the nucleophilic attack predominantly occurs at the least substituted carbon of the epoxide, leading to the desired regiochemistry. smolecule.com

Protecting Group Strategies in Synthesis

In multi-step syntheses of molecules with multiple functional groups like this compound, protecting groups are often essential. The hydroxyl and secondary amine functionalities can interfere with desired transformations elsewhere in the molecule.

Common Protecting Groups:

For Diols: The two hydroxyl groups can be protected as acetals (e.g., acetonide from acetone) or silyl ethers (e.g., using tert-butyldimethylsilyl chloride). These groups are generally stable under a variety of reaction conditions and can be selectively removed.

For Amines: The N-benzyl group itself can be considered a protecting group, as it can be removed by hydrogenolysis. However, if the secondary amine needs to be protected during a specific step, it can be converted to a carbamate (e.g., Boc or Cbz group) or an amide.

The choice of protecting groups is critical and an "orthogonal" strategy is often employed, where each protecting group can be removed under specific conditions without affecting the others, allowing for the selective manipulation of different parts of the molecule.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, temperature, reaction time, and the nature of any catalysts or reagents.

For the common synthesis involving the ring-opening of an epoxide with N-benzyl-N-methylamine, the choice of base is crucial. Sodium hydroxide has been identified as a preferred base for this transformation, leading to superior yields compared to other alkaline reagents. smolecule.com

Table 2: Illustrative Optimization of Epoxide Ring-Opening with N-benzyl-N-methylamine This table presents a general framework for optimization, as detailed experimental data for this specific reaction is not readily available in a comparative format in the literature.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | Water | 80 | 12 | High |

| 2 | K₂CO₃ | Methanol | 65 | 24 | Moderate |

| 3 | Et₃N | Acetonitrile (B52724) | 80 | 48 | Low |

| 4 | NaOH | Ethanol/Water | 70 | 18 | High |

Further optimization would involve screening a wider range of solvents, temperatures, and stoichiometric ratios of the reactants to maximize the yield and purity of the final product while minimizing reaction time and by-product formation.

Stereochemical Investigations of 3 N Benzyl N Methylamino 1,2 Propanediol

Absolute Configuration Determination Methodologies

Determining the absolute spatial arrangement of atoms at the chiral center is a critical step in stereochemical analysis. Several powerful techniques can be employed for this purpose.

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. researchgate.net This technique involves irradiating a crystalline form of a single enantiomer with X-rays. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously assigning the (R) or (S) configuration. This requires obtaining a high-quality crystal of one of the pure enantiomers or a crystalline derivative.

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively. While not always capable of determining absolute configuration from first principles, these methods are powerful when comparing the experimental spectrum to that of a closely related compound whose absolute configuration is already known.

Chemical Correlation: The absolute configuration can also be established by chemically transforming the molecule into or synthesizing it from a compound of a known stereochemistry. For instance, the enantiomers of 3-(N-Benzyl-N-methylamino)-1,2-propanediol could be synthesized from the chiral pool starting materials (R)- or (S)-glycidol. Since the stereochemistry of the starting material is known and the reaction mechanism does not affect the chiral center, the configuration of the final product can be confidently assigned. A similar approach has been used in the synthesis of related aminopropanediols. chemicalbook.com

Conformational Analysis and Preferred Conformations

Beyond the fixed chirality, the molecule of this compound is flexible due to rotation around several single bonds. Conformational analysis aims to identify the most stable three-dimensional shapes, or conformations, that the molecule preferentially adopts in solution.

The preferred conformations are dictated by a balance of steric hindrance and stabilizing non-covalent interactions, most notably intramolecular hydrogen bonding. A hydrogen bond could potentially form between the tertiary amine's nitrogen atom and the hydroxyl proton at C2, or between the two hydroxyl groups at C1 and C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying molecular conformation in solution. auremn.org.brnih.govnih.gov By analyzing the coupling constants between adjacent protons (³J-coupling), particularly ³J(H-C-C-H), one can estimate the dihedral angles using the Karplus equation. mdpi.com This provides critical information about the geometry of the propanediol (B1597323) backbone. Furthermore, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, further constraining the possible conformations.

Theoretical Calculations: Computational chemistry serves as a valuable complement to experimental data. auremn.org.br By mapping the potential energy surface as a function of dihedral angle rotation, theoretical models can predict the relative energies of different conformations. The minima on this surface correspond to the most stable conformers, providing insight into the likely shapes the molecule adopts.

The table below outlines the key rotatable bonds and the interactions that influence the conformational preferences of this compound.

| Rotatable Bond | Key Dihedral Angle | Influential Interactions |

| C1 - C2 | O-C1-C2-O | Steric repulsion, potential for O-H···O hydrogen bonding |

| C2 - C3 | O-C2-C3-N | Steric repulsion, potential for O-H···N hydrogen bonding |

| C3 - N | C2-C3-N-C(benzyl) | Steric hindrance from the bulky benzyl (B1604629) group |

| N - C(benzyl) | C3-N-C-C(phenyl) | Rotation of the benzyl group relative to the main chain |

Stereochemical Purity Assessment and Enantiomeric Excess Determination

For a sample containing a mixture of enantiomers, it is crucial to quantify the relative amounts of each, a measure known as enantiomeric excess (e.e.). Several analytical methods are available for this determination.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective technique for separating and quantifying enantiomers. sigmaaldrich.com The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. This results in two separate peaks in the chromatogram, the areas of which are proportional to the concentration of each enantiomer. For analogous compounds like 3-tert.-butylamino-1,2-propanediol, separations have been successfully achieved on polysaccharide-based chiral columns. nih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC can separate enantiomers using a column with a chiral stationary phase. For non-volatile compounds like aminodiols, a derivatization step is often required to convert the polar hydroxyl groups into more volatile esters or ethers prior to analysis. This method has been applied to the enantiomers of other propanediols. nih.gov

NMR with Chiral Auxiliaries: The enantiomeric excess can also be determined using NMR spectroscopy by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). arkat-usa.org A CSA forms transient diastereomeric complexes with the enantiomers, which have slightly different chemical shifts in the NMR spectrum. A CDA, on the other hand, reacts with the enantiomers to form stable diastereomeric products that also show distinct signals. In both cases, the enantiomeric excess can be calculated by integrating the corresponding signals for each species.

The following table compares the primary methods for determining the enantiomeric excess of this compound.

| Method | Principle | Advantages | Potential Challenges |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation. sigmaaldrich.com | Direct analysis, high accuracy, and precision. nih.gov | Requires method development to find a suitable CSP and mobile phase. |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | High resolution. | Requires derivatization of the analyte, which adds a step and potential for error. nih.gov |

| NMR Spectroscopy | Formation of diastereomeric complexes or derivatives with distinct NMR signals. arkat-usa.org | Does not require separation; provides structural information. | Lower sensitivity than chromatographic methods; requires a suitable chiral auxiliary. |

3 N Benzyl N Methylamino 1,2 Propanediol As a Chiral Building Block

Precursor in Complex Molecule Synthesis

The structural features of 3-(N-Benzyl-N-methylamino)-1,2-propanediol make it a promising precursor for the synthesis of more complex molecules. The diol functionality can be protected or selectively reacted, while the tertiary amine can act as a directing group or be transformed into other functional groups. The benzyl (B1604629) group on the nitrogen atom can be readily removed through hydrogenolysis, a common deprotection strategy in organic synthesis, to reveal a secondary amine.

While specific, published examples of its direct use in the synthesis of complex molecules are not abundant, its potential can be inferred from the extensive use of structurally similar compounds. For instance, the related compound 3-methylamino-1,2-propanediol (B1225494) is a key intermediate in the industrial synthesis of iopromide, a non-ionic X-ray contrast agent. google.com This highlights the role of such amino-diols in the preparation of pharmaceutically important compounds.

Role in the Construction of Bioactive Molecules

The inherent chirality and functional group array of this compound make it an attractive starting material for the construction of bioactive molecules. The 1,2-diol moiety is a common structural motif in many biologically active compounds, and the amino group provides a handle for introducing further diversity.

The potential for this compound to serve as a building block in drug development is recognized, owing to its potential biological activity. smolecule.com Its structural similarity to neurotransmitters and other bioactive molecules suggests it could be used to synthesize analogs with specific pharmacological profiles. smolecule.com

A closely related compound, the (S)-enantiomer of 3-methylamino-1,2-propanediol, is utilized in the production of levobupivacaine, a local anesthetic. fengchengroup.com This underscores the importance of the stereochemistry of such building blocks in determining the biological activity of the final drug substance. The N-benzyl-N-methyl variant offers an alternative starting point for the synthesis of novel bioactive compounds, where the benzyl group can either be part of the final structure or serve as a protecting group during the synthesis.

Table 2: Examples of Bioactive Molecules Synthesized from Related Amino-Diol Building Blocks

| Building Block | Bioactive Molecule | Therapeutic Area | Source |

|---|---|---|---|

| 3-Methylamino-1,2-propanediol | Iopromide | X-ray Contrast Agent | google.com |

| (S)-3-Methylamino-1,2-propanediol | Levobupivacaine | Local Anesthetic | fengchengroup.com |

Application in Natural Product Synthesis

The chiral pool approach, which utilizes readily available enantiopure compounds from nature, is a cornerstone of modern natural product synthesis. wikipedia.orgmdpi.com While this compound is not a natural product itself, it represents a synthetic chiral building block that can be employed in a similar fashion to access complex natural product scaffolds.

The synthesis of natural products often involves the assembly of several chiral fragments. The use of building blocks like this compound can streamline this process by providing a pre-functionalized, stereochemically defined unit. For example, chiral amino alcohols are key components in the synthesis of various alkaloids and polyketides.

Although direct applications of this compound in the total synthesis of natural products are not yet widely reported in the literature, the principles of chiral pool synthesis suggest its potential utility. The ability to manipulate the diol and amino functionalities allows for its incorporation into a wide range of synthetic strategies aimed at constructing complex, polyfunctional natural products. mdpi.com The development of synthetic routes to enantiomerically pure forms of this building block would further enhance its value in this field.

Derivatization and Functionalization of 3 N Benzyl N Methylamino 1,2 Propanediol

Modifications at the Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group offers opportunities for selective reactions, often governed by steric hindrance and the choice of reagents. The primary hydroxyl is generally more reactive and less sterically hindered than its secondary counterpart.

Esterification and Etherification

Esterification of the diol can be achieved using standard acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. Depending on the stoichiometry and reaction conditions, mono-esterification, predominantly at the more accessible primary hydroxyl, or di-esterification can be accomplished.

Similarly, etherification, typically via a Williamson ether synthesis, involves deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. Selective etherification of the primary hydroxyl is feasible under controlled conditions.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Probable Major Product |

|---|---|---|

| Mono-esterification | Acetyl chloride (1 eq.), Pyridine | 3-(N-Benzyl-N-methylamino)-1-hydroxypropan-2-yl acetate |

| Di-esterification | Acetic anhydride (B1165640) (excess), DMAP | 3-(N-Benzyl-N-methylamino)propane-1,2-diyl diacetate |

| Mono-etherification | Benzyl (B1604629) bromide (1 eq.), NaH | 1-(Benzyloxy)-3-(N-benzyl-N-methylamino)propan-2-ol |

Oxidation Reactions

The oxidation of the hydroxyl groups in 3-(N-Benzyl-N-methylamino)-1,2-propanediol can yield aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. Chemoselective oxidation is crucial to avoid undesired reactions at the tertiary amine.

Research has demonstrated efficient and mild protocols for the aerobic, chemoselective oxidation of various alcohols containing sensitive functional groups like amines. nih.govd-nb.inforesearchgate.net A catalytic system using copper(I) iodide (CuI), 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) in acetonitrile (B52724) under an oxygen atmosphere is effective for converting primary alcohols to aldehydes in high yields without affecting amine functionalities. nih.govd-nb.inforesearchgate.net This method can selectively oxidize the primary hydroxyl of the target compound to an aldehyde. Notably, no over-oxidation to the carboxylic acid or N-oxidation byproducts are observed with this system. nih.govd-nb.info

For the oxidation of the primary alcohol to a carboxylic acid, a two-step, one-pot procedure involving TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂) can be employed. nih.gov This method has proven effective for converting primary alcohols to carboxylic acids even in the presence of secondary hydroxyls. nih.gov The oxidation of the secondary hydroxyl group to a ketone can be achieved using milder versions of chromic acid, such as pyridinium (B92312) chlorochromate (PCC), or more modern reagents like Dess-Martin periodinane (DMP). libretexts.org

Table 2: Oxidation Reaction Conditions and Products

| Target Product | Reagent System | Functional Group Targeted |

|---|---|---|

| Aldehyde | CuI, DMAP, TEMPO, O₂ nih.govd-nb.info | Primary alcohol |

| Carboxylic Acid | TEMPO, NaOCl, NaClO₂ nih.gov | Primary alcohol |

| Ketone | PCC or DMP libretexts.org | Secondary alcohol |

Modifications at the Amino Group

The tertiary amine in this compound is a nucleophilic center, but its reactivity is distinct from that of primary or secondary amines.

Acylation and Sulfonylation

Typical acylation and sulfonylation reactions that proceed via the formation of an amide or sulfonamide bond are not applicable to tertiary amines due to the absence of a nitrogen-bound proton. The lone pair of electrons on the nitrogen can attack an acyl or sulfonyl chloride, but this would lead to the formation of a highly reactive and generally unstable acyl- or sulfonylammonium salt, which would readily react with other nucleophiles present (like the hydroxyl groups) or revert to the starting materials. Therefore, the tertiary amine is generally considered unreactive under standard acylation and sulfonylation conditions, allowing for chemoselective modification of the hydroxyl groups.

Quaternization Reactions

The most prominent reaction of the tertiary amino group is quaternization, also known as the Menshutkin reaction. This involves the alkylation of the amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. The reaction proceeds via an Sₙ2 mechanism. The rate of quaternization is influenced by the nature of the alkylating agent, the solvent, and the temperature.

Studies on the quaternization of other tertiary amines, such as N,N-dimethylaniline with benzyl chloride, show that the reaction rate increases with the dielectric constant of the solvent, indicating a polar, charge-separated transition state. semanticscholar.org This principle applies directly to the quaternization of this compound.

Table 3: Examples of Quaternization Reactions

| Alkylating Agent | Solvent | Product (Quaternary Ammonium Salt) |

|---|---|---|

| Methyl iodide (CH₃I) | Acetonitrile | N-Benzyl-3-(1,2-dihydroxypropyl)-N,N-dimethylammonium iodide |

| Ethyl bromide (CH₃CH₂Br) | Ethanol | N-Benzyl-N-ethyl-3-(1,2-dihydroxypropyl)-N-methylammonium bromide |

| Allyl bromide | Acetone | N-Allyl-N-benzyl-3-(1,2-dihydroxypropyl)-N-methylammonium bromide |

Cyclization Strategies Involving the Diol Moiety

The 1,2-diol (or vicinal diol) functionality is a prime candidate for cyclization reactions, most commonly to form five-membered rings. This is a widely used strategy for protecting diols during multi-step syntheses. The reaction involves the acid-catalyzed condensation of the diol with an aldehyde or a ketone to form a cyclic acetal (B89532) or ketal, respectively, known as a 1,3-dioxolane (B20135) ring. The reaction is typically reversible and driven to completion by the removal of water.

Table 4: Cyclization of the Diol Moiety with Carbonyl Compounds

| Carbonyl Compound | Catalyst | Cyclic Product |

|---|---|---|

| Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-4-((N-benzyl-N-methylamino)methyl)-1,3-dioxolane |

| Benzaldehyde | H⁺ | 2-Phenyl-4-((N-benzyl-N-methylamino)methyl)-1,3-dioxolane |

| Cyclohexanone | H⁺ | 1,4-Dioxaspiro[4.5]decan-2-ylmethyl(benzyl)(methyl)amine |

Formation of Chiral Ligands and Organocatalysts

The synthesis of effective chiral ligands and organocatalysts from this compound hinges on the selective functionalization of its reactive sites. The two hydroxyl groups and the tertiary amine can be systematically modified to introduce coordinating atoms or catalytically active moieties, thereby creating a chiral environment for asymmetric transformations.

The diol functionality of this compound is a prime target for the introduction of phosphorus-based donor groups, leading to the formation of P,P-bidentate ligands. A common approach involves the reaction of the diol with chlorophosphines, such as chlorodiphenylphosphine, in the presence of a base. This reaction typically proceeds via a two-step process where each hydroxyl group is converted into a phosphinite ester.

The resulting chiral phosphinite ligands can coordinate with various transition metals, such as rhodium and iridium, to form complexes that are active catalysts for asymmetric hydrogenation and other transformations. The stereochemical outcome of the catalyzed reaction is influenced by the chiral backbone of the ligand, which originates from the this compound precursor.

Table 1: Representative Synthesis of Chiral Phosphinite Ligands This table presents hypothetical data for the synthesis of chiral phosphinite ligands derived from this compound.

| Entry | Phosphine Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Chlorodiphenylphosphine | Triethylamine | Toluene | 85 |

| 2 | Chlorodicyclohexylphosphine | Pyridine | THF | 78 |

Formation of Chiral Oxazoline-Based Ligands

Another strategy for derivatizing this compound involves the formation of chiral oxazoline (B21484) rings. This can be achieved through a multi-step sequence starting with the protection of one hydroxyl group, followed by the conversion of the remaining hydroxyl into a leaving group (e.g., a tosylate). Subsequent intramolecular cyclization with a suitable nitrogen-containing nucleophile can then form the oxazoline ring. The tertiary amine already present in the molecule can potentially participate in or direct this cyclization.

Alternatively, the diol can be converted to an amino alcohol, which can then be cyclized to form an oxazoline. These oxazoline-containing ligands, particularly phosphino-oxazolines (PHOX ligands), are highly effective in a range of asymmetric catalytic reactions, including allylic alkylations and hydrosilylations. nih.gov

The inherent structure of this compound, possessing both amino and diol functionalities, makes it a candidate for use as an organocatalyst itself, or as a scaffold for more complex organocatalysts. Chiral amino alcohols and their derivatives are known to catalyze a variety of reactions, such as the addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Furthermore, the hydroxyl groups can be functionalized to introduce other catalytically active groups, such as thiourea (B124793) or squaramide moieties, which can act as hydrogen-bond donors to activate substrates in asymmetric reactions. The tertiary amine can serve as a Brønsted or Lewis base, creating a bifunctional organocatalyst.

Table 2: Hypothetical Performance of Derived Organocatalysts in Asymmetric Aldol (B89426) Reaction This table presents hypothetical data for the performance of organocatalysts derived from this compound in a representative asymmetric aldol reaction.

| Catalyst Derivative | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Thiourea-functionalized | 24 | 92 | 85 |

| Squaramide-functionalized | 18 | 95 | 91 |

The modular nature of this compound allows for the systematic tuning of the steric and electronic properties of the resulting ligands and organocatalysts. By varying the substituents on the nitrogen atom or by selectively modifying one of the hydroxyl groups, a library of chiral catalysts can be generated and screened for optimal performance in specific asymmetric transformations. While direct research on this specific compound's derivatization is not extensively documented, the fundamental principles of organic synthesis strongly suggest its potential as a valuable chiral building block.

Applications in Asymmetric Catalysis

Ligand Design and Development Based on 3-(N-Benzyl-N-methylamino)-1,2-propanediol

The development of novel chiral ligands is a cornerstone of progress in asymmetric catalysis. The 1,2-diol and the amino functionalities of this compound make it a versatile scaffold for the synthesis of a variety of chiral ligands.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. While there is a lack of specific literature on the use of this compound as a chiral auxiliary, its structural similarity to other successful auxiliaries, such as those derived from amino acids and other amino alcohols, suggests its potential in this role. The diol functionality could be used to form chiral acetals or ketals, while the amine could be part of a more complex directing group.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and amino alcohols are prominent classes of organocatalysts. rsc.orgcarloneresearch.eu Derivatives of this compound could potentially function as organocatalysts in several types of reactions. For instance, the tertiary amine could act as a Lewis base, while the hydroxyl groups could participate in hydrogen bonding to activate and orient substrates.

The hydroxyl and amino groups of this compound are excellent coordinating groups for a variety of transition metals. By forming complexes with metals such as ruthenium, rhodium, iridium, or palladium, derivatives of this compound could serve as chiral ligands in a wide range of enantioselective transformations. researchgate.netnih.govacs.org The steric and electronic properties of the ligand, influenced by the benzyl (B1604629) and methyl groups on the nitrogen atom, would play a crucial role in determining the efficiency and selectivity of the resulting metal catalyst.

Enantioselective Transformations Mediated by Derivatives

Building upon the potential for ligand design, derivatives of this compound could be instrumental in mediating key enantioselective transformations.

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. Chiral ligands based on amino alcohols have been successfully employed in transition metal-catalyzed asymmetric hydrogenation of ketones and olefins. researchgate.netnih.govacs.org A hypothetical catalyst system involving a ruthenium or rhodium complex of a phosphine-modified derivative of this compound could potentially be effective in such reactions. The performance of such a catalyst would be highly dependent on the specific substrate and reaction conditions.

Disclaimer: The following table presents representative data for the asymmetric hydrogenation of acetophenone (B1666503) using a generic chiral amino alcohol-based ruthenium catalyst. This data is for illustrative purposes only and does not represent actual experimental results for a catalyst derived from this compound.

Table 1: Representative Data for Asymmetric Hydrogenation of Acetophenone

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1.0 | Isopropanol | 25 | >99 | 95 (R) |

| 2 | 0.5 | Isopropanol | 25 | 98 | 94 (R) |

| 3 | 1.0 | Ethanol | 25 | 95 | 92 (R) |

Asymmetric addition reactions, such as the addition of organometallic reagents to carbonyl compounds or the Michael addition to α,β-unsaturated systems, are powerful C-C bond-forming reactions. Chiral amino diols have been used to prepare effective catalysts for these transformations. For example, a lithium aluminum hydride complex of a C2-symmetric amino diol has been shown to catalyze the Michael addition of various nucleophiles to enones with high yields and enantioselectivities. While not the specific compound , this demonstrates the potential of this class of molecules.

Disclaimer: The following table presents representative data for the asymmetric Michael addition of diethyl malonate to chalcone (B49325) catalyzed by a generic chiral amino diol-metal complex. This data is for illustrative purposes only and does not represent actual experimental results for a catalyst derived from this compound.

Table 2: Representative Data for Asymmetric Michael Addition

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 10 | Toluene | 0 | 92 | 90 (S) |

| 2 | 5 | Toluene | 0 | 90 | 88 (S) |

| 3 | 10 | THF | 0 | 85 | 85 (S) |

Asymmetric Ring Opening Reactions

The asymmetric ring opening of meso-epoxides is a highly valuable transformation in organic synthesis, providing access to enantiomerically enriched 1,2-amino alcohols and other difunctionalized compounds that are key intermediates for pharmaceuticals and other fine chemicals. While the broader class of chiral amino alcohols has been investigated for their potential to catalyze such reactions, a comprehensive search of the scientific literature did not yield specific studies detailing the application of this compound in asymmetric ring-opening reactions. Consequently, specific research findings and data tables for its use in this context are not available.

Enantioselective Alkylation and Arylation

The enantioselective addition of organometallic reagents to the carbonyl group of aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. This approach is highly sought after for its atom economy and directness.

Enantioselective Alkylation

The catalytic enantioselective alkylation of aldehydes, particularly with dialkylzinc reagents, has been extensively studied. Chiral β-amino alcohols are a well-established class of ligands for this transformation, capable of inducing high levels of stereocontrol. Despite the general success of this ligand class, specific research detailing the use of this compound as a catalyst for the enantioselective alkylation of aldehydes could not be identified in the reviewed literature.

Enantioselective Arylation

In the realm of enantioselective arylation, a polystyrene-supported catalyst (2), which is a derivative of the core structure of this compound (1), has demonstrated significant utility. nih.gov This solid-supported catalyst has been effectively used in the continuous flow synthesis of enantioenriched diarylmethanols. nih.gov The process involves the reaction of various aldehydes with an arylating agent generated in situ from the transmetalation of triarylboroxins with diethylzinc (B1219324). nih.gov

The heterogeneous nature of this catalyst system offers practical advantages, including ease of separation and potential for recycling, which are critical for industrial-scale synthesis. d-nb.info The supported catalyst has shown catalytic activity and selectivity comparable to its homogeneous counterpart. d-nb.info This methodology has been successfully applied to a range of aldehydes, yielding diarylmethanols with good to excellent enantiomeric excess (ee). nih.govd-nb.info The resulting diarylmethanol products are valuable precursors for a number of biologically active compounds. nih.gov

The following data tables summarize the performance of the polystyrene-supported amino alcohol catalyst in the enantioselective arylation of aldehydes.

Table 1: Enantioselective Arylation of Various Aldehydes This table displays the results for the batch arylation of different aldehydes using the polystyrene-supported catalyst.

| Aldehyde | Arylating Agent Source | Product | Yield (%) | ee (%) |

| p-Tolualdehyde | Phenylboroxine | Phenyl(p-tolyl)methanol | 76 | 93 |

| 4-Chlorobenzaldehyde | Phenylboroxine | (4-Chlorophenyl)phenylmethanol | 67 | 86 |

| 4-Methoxybenzaldehyde | Phenylboroxine | (4-Methoxyphenyl)phenylmethanol | - | - |

| 2-Naphthaldehyde | Phenylboroxine | Naphthalen-2-yl(phenyl)methanol | - | - |

| Benzaldehyde | Triphenylboroxin | Diphenylmethanol | - | - |

| Data derived from studies on a polystyrene-supported catalyst featuring a similar amino alcohol backbone. Yields and enantiomeric excesses are reported after a single crystallization step. d-nb.info |

Table 2: Continuous Flow Enantioselective Arylation This table presents the data for the continuous flow arylation of p-tolualdehyde.

| Aldehyde | Arylating Agent Source | Product | Residence Time (min) | Throughput (mmol/h) | Yield (%) | ee (%) |

| p-Tolualdehyde | Phenylboroxine | (S)-Phenyl(p-tolyl)methanol | 2.8 | 0.2 | 80 | 81 |

| Results from a single-pass continuous flow system utilizing the polymer-supported catalyst. d-nb.info |

Mechanistic Insights into Reactions Involving 3 N Benzyl N Methylamino 1,2 Propanediol Derivatives

Reaction Pathway Elucidation

The elucidation of reaction pathways for reactions involving derivatives of 3-(N-Benzyl-N-methylamino)-1,2-propanediol is often centered on their application as chiral catalysts in asymmetric synthesis. A prototypical example is the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction widely used to establish a new stereocenter.

The generally accepted pathway begins with the reaction between the aminodiol catalyst and diethylzinc to form a catalytically active zinc-alkoxide complex. In this initial step, the two hydroxyl groups of the propanediol (B1597323) moiety react with two molecules of diethylzinc, releasing ethane and forming a dimeric zinc complex. The N-benzyl-N-methylamino group can then coordinate to one of the zinc centers, creating a well-defined chiral environment.

Once the active catalyst is formed, the aldehyde substrate is activated through coordination to one of the Lewis acidic zinc centers. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. The chiral environment created by the aminodiol ligand dictates the facial selectivity of the subsequent alkylation step. The ethyl group from a zinc atom then transfers to one of the enantiotopic faces of the aldehyde carbonyl group. The stereochemical outcome of this step is governed by the steric and electronic interactions within the transition state.

Following the ethyl transfer, the resulting zinc alkoxide of the product is formed. A subsequent workup step, typically with an acidic solution, protonates the alkoxide to yield the chiral secondary alcohol and breaks down the catalyst complex. The chiral aminodiol can, in principle, be recovered and reused.

The presence of the N-benzyl group is thought to play a significant role in establishing the chiral pocket of the catalyst, influencing the orientation of the approaching aldehyde and thereby enhancing the enantioselectivity of the reaction. nih.govu-szeged.hu

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Catalyst Activation | Chiral zinc-alkoxide complex |

| 2 | Substrate Coordination | Aldehyde-catalyst complex |

| 3 | Enantioselective Alkyl Transfer | Diastereomeric transition states |

| 4 | Product Formation and Catalyst Turnover | Zinc alkoxide of the product |

Transition State Analysis in Catalytic Cycles

The stereochemical outcome of reactions catalyzed by chiral aminodiols like derivatives of this compound is determined by the relative energies of the diastereomeric transition states. Transition state analysis, often aided by computational modeling, provides crucial insights into the origin of enantioselectivity.

In the context of the diethylzinc addition to aldehydes, several models for the transition state have been proposed. A commonly accepted model involves a six-membered ring-like transition state where the aldehyde, the ethyl group being transferred, and the two zinc atoms are intricately arranged and coordinated to the chiral aminodiol ligand.

The two possible diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer of the product alcohol, differ in their steric and electronic interactions. The chiral ligand creates a discriminatory environment where one transition state is significantly lower in energy than the other.

Computational studies on similar aminodiol systems suggest that the N-substituent, in this case, the benzyl (B1604629) group, plays a critical role in differentiating the energies of these transition states. mdpi.com The bulky benzyl group can sterically hinder the approach of the aldehyde in one orientation, thus favoring the transition state where steric repulsion is minimized. Furthermore, non-covalent interactions, such as CH-π interactions between the benzyl group and the substrate, can further stabilize the favored transition state.

The rigidity of the catalyst structure is also a key factor. A more rigid catalyst structure, often enforced by the formation of cyclic structures or by bulky substituents, leads to a more organized transition state and generally higher enantioselectivity. mdpi.com

| Parameter | Favored Transition State | Disfavored Transition State |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | > 2.0 (Hypothetical) |

| Key Steric Interaction | Minimized | Benzyl group clashes with aldehyde substituent |

| Key Stabilizing Interaction | Potential CH-π interaction | Absent or repulsive interaction |

Substrate-Catalyst Interactions

The precise nature of the interactions between the substrate and the catalyst is fundamental to achieving high levels of stereocontrol. In reactions catalyzed by derivatives of this compound, these interactions are multifaceted, involving coordination bonds, hydrogen bonding, and non-covalent interactions.

The primary mode of interaction is the coordination of the substrate, typically a carbonyl compound, to a Lewis acidic metal center (e.g., zinc) that is part of the catalyst complex. This coordination not only activates the substrate but also brings it into close proximity to the chiral ligand.

The hydroxyl groups of the diol moiety are crucial for forming the initial catalyst complex with the metal reagent. The nitrogen atom of the amino group can also act as a coordinating site, making the aminodiol a potentially tridentate ligand. This multidentate coordination helps to create a rigid and well-defined chiral pocket around the active site.

The N-benzyl group is a key architectural element that contributes significantly to the chiral environment. Its steric bulk helps to define the shape of the binding pocket and can create a steric wall that blocks one of the faces of the approaching substrate. Moreover, the aromatic ring of the benzyl group can engage in π-stacking or CH-π interactions with the substrate, particularly if the substrate also contains an aromatic ring. These non-covalent interactions can provide additional stabilization to the transition state, further enhancing enantioselectivity.

The interplay of these various interactions dictates the precise orientation of the substrate within the catalyst's chiral environment, ultimately determining which enantiomer of the product is formed preferentially.

| Interacting Group on Catalyst | Interacting Group on Substrate | Type of Interaction | Role in Catalysis |

|---|---|---|---|

| Hydroxyl Groups | Zinc (from diethylzinc) | Covalent (Zn-O bond) | Formation of the active catalyst |

| Amino Group (Nitrogen) | Zinc | Coordinative | Creation of a rigid chiral environment |

| Zinc Center | Carbonyl Oxygen (of aldehyde) | Coordinative (Lewis acid-base) | Activation of the substrate |

| N-Benzyl Group | Substituent on Aldehyde | Steric Repulsion / van der Waals | Enantiofacial discrimination |

| N-Benzyl Group (Aromatic Ring) | Aromatic Ring of Substrate | π-stacking / CH-π | Stabilization of the transition state |

Computational and Theoretical Studies of 3 N Benzyl N Methylamino 1,2 Propanediol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of 3-(N-Benzyl-N-methylamino)-1,2-propanediol at the atomic level. These calculations can provide valuable data on the molecule's geometry, charge distribution, and spectroscopic properties.

Detailed research findings from such calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, a variety of electronic properties can be determined. For instance, the distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This information is crucial for understanding intermolecular interactions and reactivity.

A hypothetical table of calculated Mulliken atomic charges for key atoms in this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Atomic Charge (e) |

|---|---|

| O(1) (Primary Alcohol) | -0.65 |

| O(2) (Secondary Alcohol) | -0.70 |

| N(3) (Tertiary Amine) | -0.45 |

| C(1) | +0.25 |

| C(2) | +0.15 |

| C(3) | +0.10 |

| Benzyl (B1604629) C (ipso) | -0.12 |

| Methyl C | +0.05 |

Furthermore, quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in various environments. mdpi.com These simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or biological macromolecules. mdpi.com

In a typical MD simulation, the molecule is placed in a simulation box, often with an explicit solvent like water, and the system is allowed to evolve over time according to the principles of classical mechanics. The interactions between atoms are described by a force field.

Detailed research findings from MD simulations would include the analysis of the root-mean-square deviation (RMSD) to assess the stability of the molecule's trajectory and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, the propanediol (B1597323) backbone and the benzyl group would be expected to exhibit significant flexibility.

A hypothetical data table summarizing key parameters from a molecular dynamics simulation of this compound in an aqueous solution is shown below.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

|---|---|

| Simulation Time | 200 ns |

| Average RMSD | 2.5 Å |

| RMSF of Propanediol Backbone | 1.8 Å |

| RMSF of Benzyl Group | 2.2 Å |

| Solvent Accessible Surface Area | 250 Ų |

Prediction of Reactivity and Stereoselectivity

Computational methods can be employed to predict the reactivity and stereoselectivity of this compound in various chemical reactions. Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key tool in this regard. epstem.net The energies and spatial distributions of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the lone pair on the nitrogen atom and the oxygen atoms of the diol are expected to be the primary sites for electrophilic attack, which would be reflected in the shape and energy of the HOMO. Conversely, the LUMO would likely be distributed over the benzyl ring and the carbon atoms of the propanediol backbone.

To predict stereoselectivity, for instance in an acylation reaction of the diol, computational modeling can be used to calculate the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lower energy transition state would be the predicted major product.

A hypothetical table of calculated frontier molecular orbital energies is presented below.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 eV |

Conformation-Energy Landscape Analysis

The conformational flexibility of this compound, arising from the rotation around its single bonds, gives rise to a complex conformation-energy landscape. Understanding this landscape is crucial as the biological activity and physical properties of the molecule are often dependent on its three-dimensional structure.

Conformational searches can be performed using computational methods to identify the various low-energy conformers of the molecule. These methods systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. The results can be visualized as a Ramachandran-like plot, showing the relative energies of conformers as a function of key dihedral angles.

Detailed research findings would include a list of the most stable conformers and their relative energies, as well as the energy barriers for interconversion between them. This information can reveal the preferred shapes of the molecule in different environments.

A hypothetical table summarizing the results of a conformational analysis is provided below.

Table 4: Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -65 | 175 |

| 2 | 0.85 | 60 | 178 |

| 3 | 1.20 | 170 | -70 |

| 4 | 1.55 | -70 | -65 |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Applications

The unique structural combination of a chiral diol and a tertiary amine in 3-(N-Benzyl-N-methylamino)-1,2-propanediol suggests its utility as a versatile building block in organic synthesis. Future research is poised to explore its application in the synthesis of complex molecules and pharmaceutical intermediates. The presence of hydroxyl and amino functionalities allows for a wide range of chemical transformations, making it a candidate for the synthesis of novel chiral ligands, and as a precursor for biologically active compounds.

Derivatives of the closely related 3-amino-1,2-propanediol (B146019) have been synthesized and investigated for their effects on the cardiovascular system, highlighting the potential for this class of compounds in medicinal chemistry. nih.gov The N-benzyl and N-methyl substituents on the amino group of the title compound offer a strategic point for further functionalization, potentially leading to the development of new families of compounds with tailored properties.

Design of Advanced Catalytic Systems

The chiral nature of this compound makes it an attractive candidate for the development of novel chiral catalysts. The diol and amine moieties can act as coordination sites for metal centers, paving the way for the design of new metal-based catalysts for asymmetric synthesis.

Future research in this area could focus on:

Chiral Ligand Synthesis: The compound can be modified to create a library of chiral ligands for asymmetric catalysis. These ligands could be employed in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Organocatalysis: The amine functionality within the molecule opens up possibilities for its use as an organocatalyst or a precursor to one. Research could explore its efficacy in promoting various organic transformations.

The development of such catalytic systems would be of significant interest for the fine chemicals and pharmaceutical industries, where the demand for enantiomerically pure compounds is high.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The integration of the synthesis and application of this compound into flow chemistry methodologies represents a significant area for future research.

Potential research directions include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself. This could involve the reaction of a suitable propanediol (B1597323) precursor with N-benzyl-N-methylamine in a microreactor system.

In-line Applications: Utilizing the compound as a catalyst or a reactant in a continuous flow system for the synthesis of other valuable chemicals. For instance, a packed-bed reactor containing a supported catalyst derived from this compound could be used for continuous asymmetric transformations.

The enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in continuous-flow microreactor systems, indicating the feasibility of applying similar technologies to derivatives like this compound. rsc.org

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding chemical synthesis and process development. Future research on this compound should prioritize the development of sustainable and environmentally benign methodologies.

Key areas of focus include:

Atom-Economic Reactions: Employing catalytic methods that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The direct N-alkylation of amines with alcohols, which produces water as the only byproduct, is a prime example of an atom-economic and green transformation that could be explored for the synthesis of this compound and its derivatives. rsc.orgnih.gov

Biocatalysis: Exploring the use of enzymes for the synthesis of this compound. Biocatalysis often proceeds under mild conditions and with high selectivity, offering a green alternative to traditional chemical methods.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its application in a range of innovative and sustainable technologies.

Q & A

Q. What catalytic systems and reaction conditions are optimal for synthesizing 3-(N-Benzyl-N-methylamino)-1,2-propanediol?

A complex catalyst system involving transition metals or Lewis acids can enhance yield and selectivity during N-alkylation. Key steps include screening catalysts (e.g., palladium or copper-based systems) and optimizing parameters such as temperature (70–100°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Post-synthesis purification involves vacuum distillation to remove excess amines and molecular distillation for high-purity isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires FT-IR (to identify N-H and O-H stretches), ¹H/¹³C NMR (to resolve benzyl, methyl, and diol protons), and mass spectrometry (to verify molecular weight and fragmentation patterns). Cross-referencing experimental NMR shifts with computational predictions (e.g., DFT calculations) ensures accuracy .

Q. How is this compound isolated from natural sources, such as microbial extracts?

Isolation involves liquid-liquid extraction (e.g., ethyl acetate partitioning) followed by chromatographic purification (silica gel or HPLC). GC-MS analysis with reference standards confirms identity, as demonstrated in fungal extracts like Aspergillus flavus .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical and experimental results be resolved?

Discrepancies often arise from solvent effects or conformational dynamics. Use deuterated solvents (e.g., DMSO-d₆) for consistent NMR conditions. Advanced techniques like 2D NMR (COSY, HSQC) clarify coupling patterns. For ambiguous cases, compare with synthetic analogs (e.g., N-methyl derivatives) to assign signals .

Q. What strategies mitigate low yield in N-alkylation steps during synthesis?

Low yields may stem from steric hindrance or competing side reactions. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity. Alternatively, use microwave-assisted synthesis to reduce reaction time and improve efficiency. Monitor intermediates via TLC or in situ IR .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Stability studies should assess degradation under light, humidity, and temperature. For example, store the compound in amber vials at –20°C under inert gas (N₂). Accelerated stability testing (40°C/75% RH for 1–3 months) identifies degradation products via LC-MS. Contradictory bioactivity results may arise from hydrolyzed byproducts, necessitating fresh preparation for assays .

Q. What metabolic or toxicological pathways are hypothesized for this compound?

Analogous 1,2-propanediol derivatives undergo anaerobic metabolism to produce alcohols (e.g., n-propanol) and carboxylic acids. For this compound, hypothesize cytochrome P450-mediated oxidation of the benzyl group or esterase-driven hydrolysis. Toxicity screening in in vitro models (e.g., HepG2 cells) with metabolic inhibitors (e.g., ketoconazole) can validate pathways .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports high yields using optimized catalysts, while other studies note lower yields for similar N-alkylated diols. Resolution: Ensure reagent purity (e.g., anhydrous amines) and exclude moisture via Schlenk techniques.

- Biological Activity : identifies the compound in fungal extracts with potential bioactivity, but no pharmacological data exists. Resolution: Conduct dose-response assays (e.g., antimicrobial MIC tests) and compare with structurally related compounds like mephenesin .

Methodological Tables

| Analytical Technique | Critical Peaks/Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.3–7.4 (benzyl), δ 3.6–4.0 (diol) |

| FT-IR | 3300 cm⁻¹ (O-H/N-H), 1600 cm⁻¹ (C-N) |

| GC-MS (EI) | m/z 195 (M⁺), 91 (benzyl fragment) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.